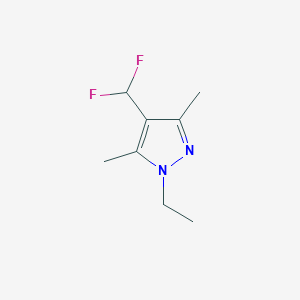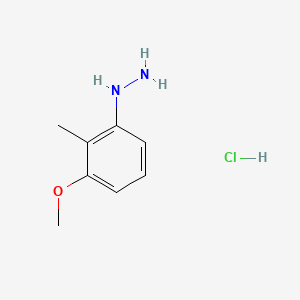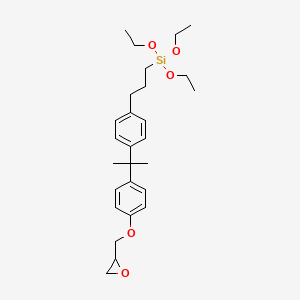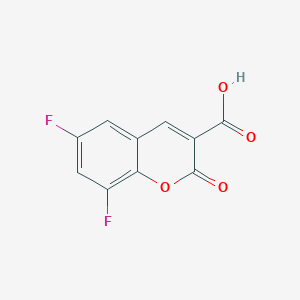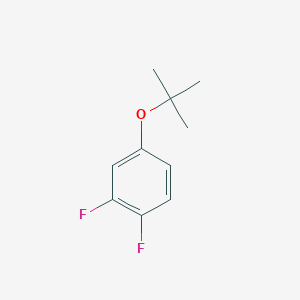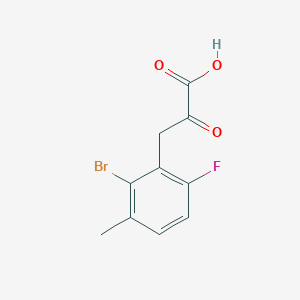![molecular formula C7H6N2O4 B13704829 8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)
8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound that features a unique dioxino-pyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the nitration of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive nitration process.
化学反应分析
Types of Reactions
8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 8-Amino-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its nitro group. The reduction of the nitro group to an amino group may play a role in its biological activity, affecting various cellular processes .
相似化合物的比较
Similar Compounds
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine
Uniqueness
8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro functionality .
属性
分子式 |
C7H6N2O4 |
|---|---|
分子量 |
182.13 g/mol |
IUPAC 名称 |
8-nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
InChI |
InChI=1S/C7H6N2O4/c10-9(11)5-1-2-8-7-6(5)12-3-4-13-7/h1-2H,3-4H2 |
InChI 键 |
MWEPBWYHYAXAQV-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=NC=CC(=C2O1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


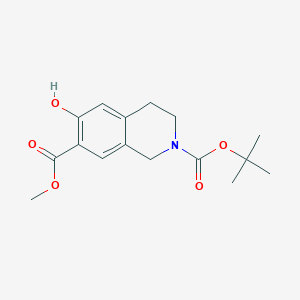
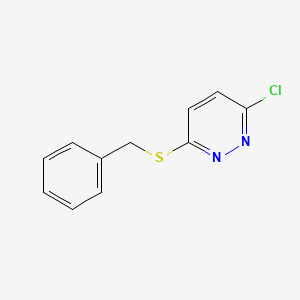
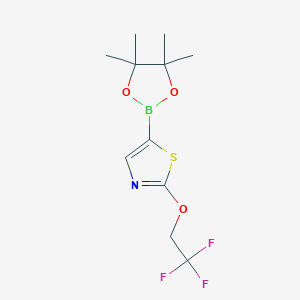
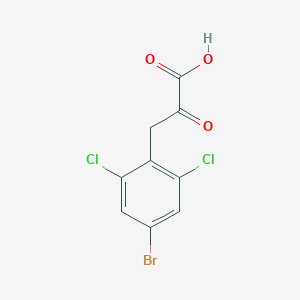
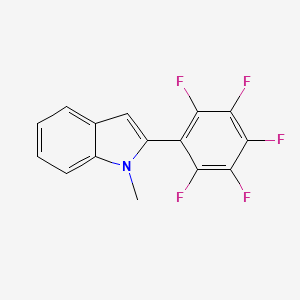
![2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)

